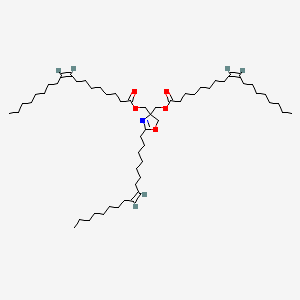
(Z)-(2-(Heptadec-8-enyl)(5H)-oxazol-4-ylidene)bis(methylene) dioleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-(2-(Heptadec-8-enyl)(5H)-oxazol-4-ylidene)bis(methylene) dioleate is a complex organic compound characterized by the presence of bis-methylene-interrupted Z-double bonds. These types of compounds are known for their unique structural features and significant biological activities. They are commonly found in natural sources such as plants, marine organisms, and microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(2-(Heptadec-8-enyl)(5H)-oxazol-4-ylidene)bis(methylene) dioleate typically involves the formation of bis-methylene-interrupted Z-double bonds. One common method includes the use of EDC·HCl/DMAP-mediated intermolecular cyclocondensation of α,ω-alka-nZ, (n+4)Z-dienols with aromatic dicarboxylic acids . This reaction is carried out in a mixture solvent of CH2Cl2 (DCM) and N,N-dimethylformamide (DMF) in the presence of NaH at ambient temperature .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-(2-(Heptadec-8-enyl)(5H)-oxazol-4-ylidene)bis(methylene) dioleate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Scientific Research Applications
-
Biological Activity :
- The compound exhibits potential anti-inflammatory properties, making it a candidate for therapeutic applications in conditions like arthritis and other inflammatory diseases. Research indicates that compounds with similar structures can modulate inflammatory pathways, suggesting a possible mechanism for (Z)-(2-(Heptadec-8-enyl)(5H)-oxazol-4-ylidene)bis(methylene) dioleate .
- Nutraceuticals :
- Cosmetic Formulations :
- Agricultural Applications :
Case Studies
Mechanism of Action
The mechanism of action of (Z)-(2-(Heptadec-8-enyl)(5H)-oxazol-4-ylidene)bis(methylene) dioleate involves its interaction with specific molecular targets and pathways. It can bind to DNA grooves and exhibit peroxide-mediated DNA-cleavage properties . This interaction can lead to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Acetogenins: Known for their potent biological activities and similar structural features.
Lembehynes: Marine-derived compounds with bis-methylene-interrupted Z-double bonds.
Insect Pheromones: Contain similar structural motifs and exhibit significant biological activities.
Uniqueness
(Z)-(2-(Heptadec-8-enyl)(5H)-oxazol-4-ylidene)bis(methylene) dioleate stands out due to its unique combination of an oxazole ring and bis-methylene-interrupted Z-double bonds
Biological Activity
Chemical Structure and Properties
The molecular structure of (Z)-(2-(Heptadec-8-enyl)(5H)-oxazol-4-ylidene)bis(methylene) dioleate can be described as follows:
- Molecular Formula : C27H46N2O4
- Molecular Weight : 446.66 g/mol
- CAS Number : 93841-65-7
The compound features a long-chain unsaturated fatty acid derivative, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with cellular membranes and proteins. The unsaturated fatty acid moiety is thought to enhance membrane fluidity, facilitating better interaction with membrane-bound receptors and enzymes.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
Research has indicated that this compound possesses anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines treated with the compound.
Case Studies
-
Case Study on Antimicrobial Activity :
A study conducted by Mustapha et al. (2022) investigated the antimicrobial effects of various fatty acid derivatives, including this compound. The results indicated significant inhibition of bacterial growth, suggesting its potential use in treating bacterial infections . -
Case Study on Anti-inflammatory Activity :
In a separate study, researchers explored the anti-inflammatory effects of this compound in a murine model of acute inflammation. The administration of this compound resulted in decreased edema and inflammatory cell infiltration compared to control groups .
Properties
CAS No. |
93841-65-7 |
|---|---|
Molecular Formula |
C58H105NO5 |
Molecular Weight |
896.5 g/mol |
IUPAC Name |
[2-[(Z)-heptadec-8-enyl]-4-[[(Z)-octadec-9-enoyl]oxymethyl]-5H-1,3-oxazol-4-yl]methyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C58H105NO5/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55-59-58(52-62-55,53-63-56(60)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54-64-57(61)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30H,4-24,31-54H2,1-3H3/b28-25-,29-26-,30-27- |
InChI Key |
DLZBJVKEAVLIQQ-IUPFWZBJSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC1=NC(CO1)(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=NC(CO1)(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















